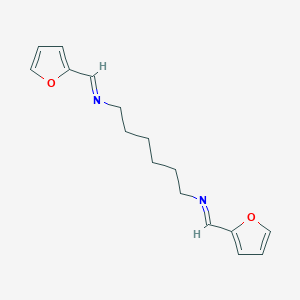
N,N'-Difurfurylidenehexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Difurfurylidenehexane-1,6-diamine (DFHDA) is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. DFHDA is a derivative of hexane-1,6-diamine and is synthesized through a simple reaction between furfural and hexane-1,6-diamine.
Applications De Recherche Scientifique
N,N'-Difurfurylidenehexane-1,6-diamine has been extensively studied for its potential applications in various scientific fields. One of the primary applications of N,N'-Difurfurylidenehexane-1,6-diamine is in the development of organic semiconductors. N,N'-Difurfurylidenehexane-1,6-diamine has been shown to exhibit excellent charge transport properties, making it a promising material for use in electronic devices such as solar cells and transistors.
N,N'-Difurfurylidenehexane-1,6-diamine has also been studied for its potential use as a fluorescent probe. N,N'-Difurfurylidenehexane-1,6-diamine exhibits strong fluorescence properties, making it an ideal candidate for use in fluorescence-based assays for the detection of various biomolecules.
Mécanisme D'action
The mechanism of action of N,N'-Difurfurylidenehexane-1,6-diamine is not fully understood. However, it is believed that N,N'-Difurfurylidenehexane-1,6-diamine interacts with the electron-rich regions of the target molecule, leading to the formation of a stable complex. This complex formation is thought to be responsible for the observed biochemical and physiological effects of N,N'-Difurfurylidenehexane-1,6-diamine.
Effets Biochimiques Et Physiologiques
N,N'-Difurfurylidenehexane-1,6-diamine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N,N'-Difurfurylidenehexane-1,6-diamine can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N,N'-Difurfurylidenehexane-1,6-diamine has also been shown to exhibit antioxidant properties, making it a potential candidate for use in the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N,N'-Difurfurylidenehexane-1,6-diamine is its ease of synthesis. N,N'-Difurfurylidenehexane-1,6-diamine can be synthesized using simple laboratory equipment and is readily available at a low cost. However, N,N'-Difurfurylidenehexane-1,6-diamine has some limitations in lab experiments. N,N'-Difurfurylidenehexane-1,6-diamine is highly sensitive to moisture and air, which can lead to degradation of the compound. Additionally, N,N'-Difurfurylidenehexane-1,6-diamine exhibits poor solubility in water, which can limit its use in aqueous-based experiments.
Orientations Futures
For N,N'-Difurfurylidenehexane-1,6-diamine research include the development of new organic semiconductors, investigation of the potential use of N,N'-Difurfurylidenehexane-1,6-diamine as a fluorescent probe, and further studies to elucidate the mechanism of action of N,N'-Difurfurylidenehexane-1,6-diamine.
Méthodes De Synthèse
N,N'-Difurfurylidenehexane-1,6-diamine is synthesized through a simple reaction between furfural and hexane-1,6-diamine. The reaction involves the condensation of furfural with hexane-1,6-diamine in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain N,N'-Difurfurylidenehexane-1,6-diamine in its pure form.
Propriétés
Numéro CAS |
17329-19-0 |
|---|---|
Nom du produit |
N,N'-Difurfurylidenehexane-1,6-diamine |
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
1-(furan-2-yl)-N-[6-(furan-2-ylmethylideneamino)hexyl]methanimine |
InChI |
InChI=1S/C16H20N2O2/c1(3-9-17-13-15-7-5-11-19-15)2-4-10-18-14-16-8-6-12-20-16/h5-8,11-14H,1-4,9-10H2 |
Clé InChI |
LMXJMWBWWSFMLA-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C=NCCCCCCN=CC2=CC=CO2 |
SMILES canonique |
C1=COC(=C1)C=NCCCCCCN=CC2=CC=CO2 |
Autres numéros CAS |
17329-19-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



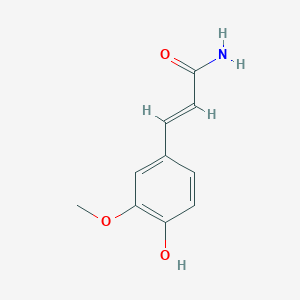
![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)
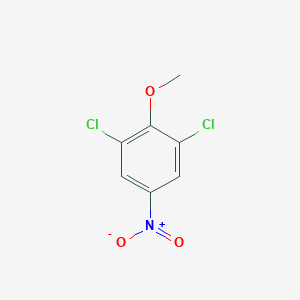
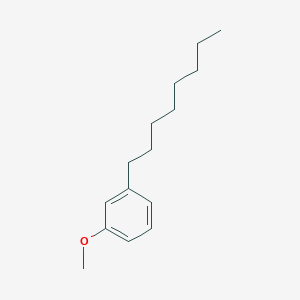
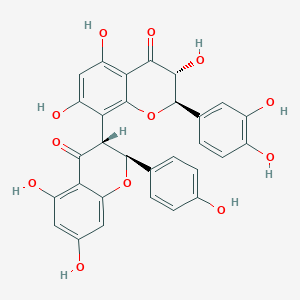
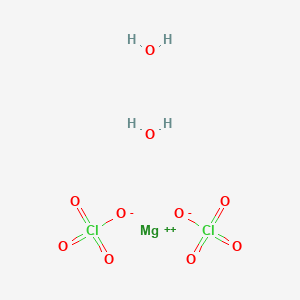

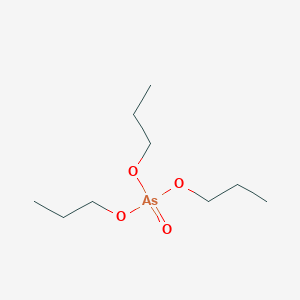
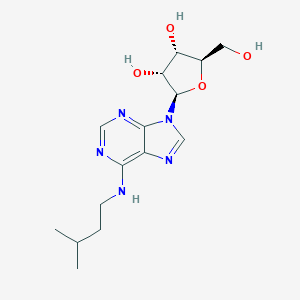
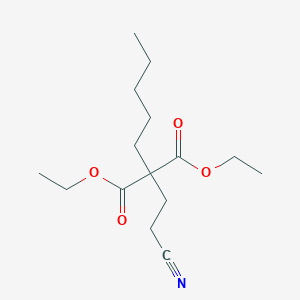
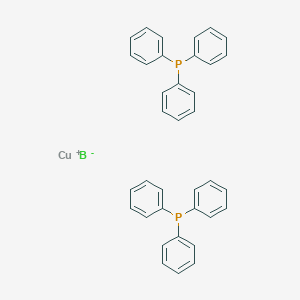
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
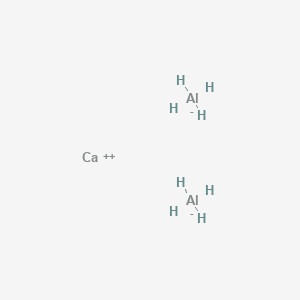
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)